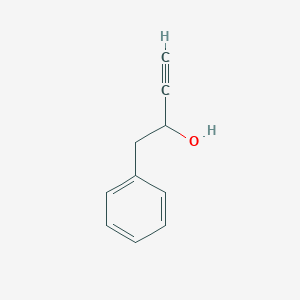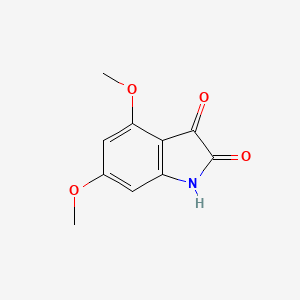
Raffinose undecaacetate
説明
Raffinose undecaacetate is a chemical compound with the molecular formula C40H54O27 . It is a derivative of raffinose, a trisaccharide composed of galactose, glucose, and fructose .
Molecular Structure Analysis
The molecular structure of raffinose undecaacetate is characterized by its molecular formula C40H54O27, with an average mass of 966.841 Da and a monoisotopic mass of 966.285217 Da . It has 12 of 14 defined stereocentres .Physical And Chemical Properties Analysis
Raffinose undecaacetate has a density of 1.4±0.1 g/cm3, a boiling point of 839.6±65.0 °C at 760 mmHg, and a flash point of 326.1±34.3 °C . It has 27 hydrogen bond acceptors, 0 hydrogen bond donors, and 30 freely rotating bonds . Its molar refractivity is 210.0±0.4 cm3, and it has a molar volume of 689.7±5.0 cm3 .科学的研究の応用
Metabolic Disorders and Insulin Sensitivity
Raffinose, isolated from the rhizome of Costus speciosus, has shown potential in attenuating lipid accumulation in liver and fat cells. It exhibits partial agonism to PPARγ, enhances secretion of adiponectin, and attenuates the expression of genes involved in fatty acid synthesis. Additionally, raffinose increases glucose uptake and insulin sensitivity, suggesting its utility as a therapeutic agent for metabolic disorders (Muthukumaran et al., 2018).
Industrial Applications
Raffinose can be converted into furfural derivatives and sugar alcohols, important industrial intermediates, through catalysis using heterogeneous catalysts. This process demonstrates the potential of raffinose in the synthesis of valuable industrial compounds under mild reaction conditions (Dabral et al., 2014).
Plant Stress Responses
Studies have isolated and characterized raffinose synthase genes in various plants, such as sugar beet and maize. These genes are responsible for raffinose biosynthesis and are believed to play crucial roles in plant responses to abiotic stresses like cold and salt stress. Manipulating these genes could enhance plant stress tolerance, beneficial for agricultural applications (Kito et al., 2017).
Nutritional Improvement in Livestock Feed
Silencing of the soybean raffinose synthase gene reduces the raffinose content in seeds, increasing the true metabolizable energy of poultry feed. This modification improves the nutritional quality of soybean for monogastric animals, highlighting the potential of raffinose manipulation in enhancing feed efficiency (Valentine et al., 2017).
Potential as a Prebiotic
Raffinose shows promise as a prebiotic ingredient, positively affecting the intestinal microbiota. Its fermentation can decrease medium pH, reduce ammonia concentration, and increase health-promoting bacterial populations. This suggests raffinose could be beneficial for human health (Amorim et al., 2020).
Cold Acclimation in Plants
Research on Arabidopsis thaliana suggests that raffinose accumulation during cold acclimation contributes to freezing tolerance, particularly in stabilizing photosystem II. This indicates a protective role of raffinose against damage during freezing in plants (Knaupp et al., 2011).
Safety And Hazards
Raffinose undecaacetate may cause skin irritation and/or dermatitis . Inhalation may cause irritation of the respiratory tract, and ingestion may be harmful . It may also cause an allergic skin reaction . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .
特性
IUPAC Name |
[3,4,5-triacetyloxy-6-[[3,4,5-triacetyloxy-6-[3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54O27/c1-16(41)52-12-27-30(56-19(4)44)33(59-22(7)47)35(61-24(9)49)38(64-27)54-13-28-31(57-20(5)45)34(60-23(8)48)36(62-25(10)50)39(65-28)67-40(15-55-18(3)43)37(63-26(11)51)32(58-21(6)46)29(66-40)14-53-17(2)42/h27-39H,12-15H2,1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYHLVDRBNRNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30982784 | |
| Record name | 1,3,4,6-Tetra-O-acetylhex-2-ulofuranosyl 2,3,4,6-tetra-O-acetylhexopyranosyl-(1->6)-2,3,4-tri-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
966.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Raffinose undecaacetate | |
CAS RN |
6424-12-0 | |
| Record name | 1,3,4,6-Tetra-O-acetyl-beta-D-fructofuranosyl-O-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl-(1.6)-alpha-D-glucopyranoside triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006424120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,6-Tetra-O-acetylhex-2-ulofuranosyl 2,3,4,6-tetra-O-acetylhexopyranosyl-(1->6)-2,3,4-tri-O-acetylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30982784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,6-tetra-O-acetyl-β-D-fructofuranosyl-O-2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



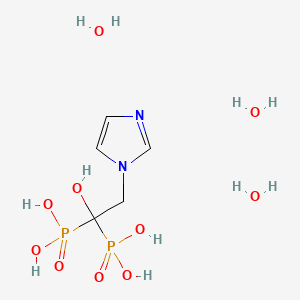
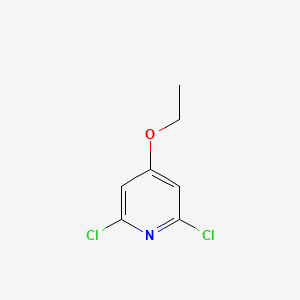
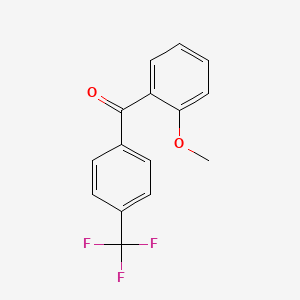
![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
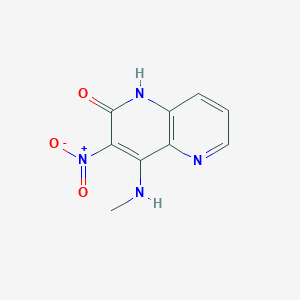
![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)
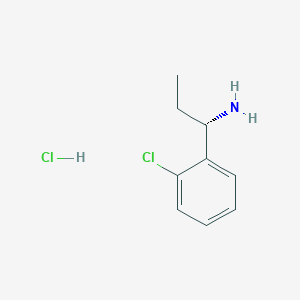
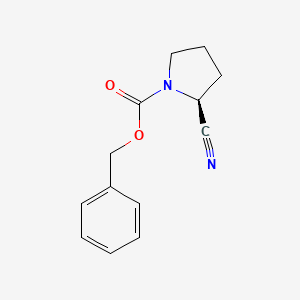
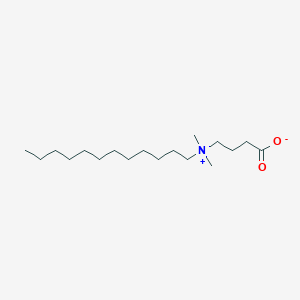
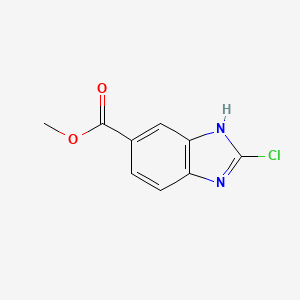
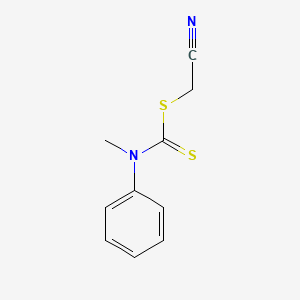
![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
